molecular formula C17H30Cl2N2O3 B025231 4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride CAS No. 100311-13-5

4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride

Cat. No. B025231
M. Wt: 381.3 g/mol
InChI Key: IBCGTOOAMLYCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride is a chemical compound that is commonly referred to as APDE-4. It is a synthetic molecule that has been used in various scientific research studies due to its unique properties. APDE-4 is a member of the benzocaine family of compounds and is known for its ability to act as a local anesthetic and analgesic agent.

Mechanism Of Action

The mechanism of action of APDE-4 is not fully understood, but it is believed to work by blocking the transmission of pain signals in the nervous system. It is thought to do this by inhibiting the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By blocking these channels, APDE-4 can reduce the excitability of neurons and prevent the transmission of pain signals.

Biochemical And Physiological Effects

APDE-4 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neuropathic pain. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the spinal cord. In addition, APDE-4 has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using APDE-4 in lab experiments is its ability to act as a local anesthetic and analgesic agent. This can be useful in studies investigating pain and inflammation. However, one of the limitations of using APDE-4 is its relatively low potency compared to other local anesthetics such as lidocaine. In addition, APDE-4 has a relatively short duration of action, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on APDE-4. One area of interest is the development of more potent and longer-lasting analogs of APDE-4. Another area of interest is the investigation of the potential use of APDE-4 in the treatment of various pain conditions in humans. Finally, there is also interest in the use of APDE-4 in combination with other analgesic agents to enhance its effectiveness.

Synthesis Methods

The synthesis of APDE-4 involves the reaction of 4-Amino-2-propoxybenzoic acid with 3-(diethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of recrystallizations using solvents such as ethanol and diethyl ether. The yield of APDE-4 is typically around 70-80%.

Scientific Research Applications

APDE-4 has been used in various scientific research studies due to its unique properties. One of the main applications of APDE-4 is its use as a local anesthetic and analgesic agent. It has been shown to be effective in reducing pain and discomfort in animal models of neuropathic pain and inflammation. APDE-4 has also been used in studies investigating the mechanisms of pain and the development of new pain therapies.

properties

CAS RN

100311-13-5

Product Name

4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride

Molecular Formula

C17H30Cl2N2O3

Molecular Weight

381.3 g/mol

IUPAC Name

3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride

InChI

InChI=1S/C17H28N2O3.2ClH/c1-4-11-21-16-13-14(18)8-9-15(16)17(20)22-12-7-10-19(5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H

InChI Key

IBCGTOOAMLYCQU-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-]

Canonical SMILES

CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-]

synonyms

3-(4-azaniumyl-2-propoxy-benzoyl)oxypropyl-diethyl-azanium dichloride

Origin of Product

United States

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